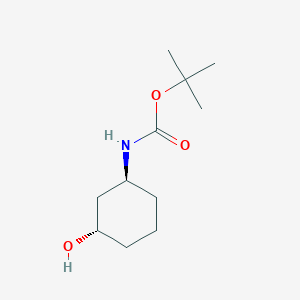

tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate

Description

Historical Context and Development

The development of tert-butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate emerges from the broader historical evolution of carbamate protecting group chemistry, which has been fundamental to advances in organic synthesis since the mid-20th century. The concept of carbamate protecting groups was initially developed as researchers sought more efficient methods for amine protection during complex synthetic transformations. The tert-butyloxycarbonyl protecting group, from which this compound derives its protective functionality, was established as one of the most versatile and widely applicable protecting strategies due to its stability under basic conditions and facile removal under acidic conditions.

The specific stereochemically defined variant represented by this compound reflects the modern emphasis on stereochemical control in organic synthesis. Database records indicate that this compound was first catalogued in chemical databases around 2009, with significant synthetic and characterization work occurring in subsequent years. The compound's development was driven by the increasing demand for stereochemically pure building blocks in pharmaceutical and materials chemistry, where the precise three-dimensional arrangement of atoms often determines biological activity and material properties.

Research into similar cyclohexyl carbamate derivatives has demonstrated their utility in various applications, including peptide synthesis, enzyme inhibition studies, and as intermediates in the preparation of bioactive compounds. The systematic study of different stereoisomers, including the (1S,3S) configuration, has revealed distinct differences in their chemical behavior and biological activities, emphasizing the importance of stereochemical precision in compound design and synthesis.

Nomenclature and Synonyms

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for describing complex organic molecules with multiple functional groups and defined stereochemistry. The compound is officially designated as tert-butyl N-[(1S,3S)-3-hydroxycyclohexyl]carbamate according to systematic naming protocols. This nomenclature explicitly identifies the tert-butyl ester portion of the carbamate functional group, the stereochemical configuration at positions 1 and 3 of the cyclohexyl ring, and the hydroxyl substituent at the 3-position.

Alternative nomenclature systems and common synonyms for this compound include several variations that emphasize different structural aspects. The compound is frequently referred to as (1S,3S)-3-(tert-butyloxycarbonylamino)cyclohexanol, which highlights the cyclohexanol backbone with the carbamate substituent. In the context of protecting group chemistry, it may be designated as (1S,3S)-(3-hydroxy-cyclohexyl)-carbamic acid tert-butyl ester, emphasizing its role as a carbamic acid derivative.

Chemical Abstract Service has assigned the unique identifier 1422443-57-9 to this specific stereoisomer, distinguishing it from related compounds with different stereochemical configurations. Additional registry numbers include 968-836-7 and 1425253-99-1, which may refer to different salt forms or alternative registrations of the same compound. Commercial suppliers often use abbreviated forms such as trans-3-(tert-butyloxycarbonylamino)cyclohexanol, though this nomenclature is less precise regarding absolute stereochemistry.

| Nomenclature Type | Designation |

|---|---|

| Systematic Name | tert-butyl N-[(1S,3S)-3-hydroxycyclohexyl]carbamate |

| Alternative Systematic | (1S,3S)-3-(tert-butyloxycarbonylamino)cyclohexanol |

| Carbamic Acid Form | (1S,3S)-(3-hydroxy-cyclohexyl)-carbamic acid tert-butyl ester |

| Commercial Abbreviation | trans-3-(tert-butyloxycarbonylamino)cyclohexanol |

| Chemical Abstract Service Number | 1422443-57-9 |

Structural Overview and Significance in Organic Chemistry

The molecular structure of this compound represents a sophisticated integration of multiple functional groups within a defined three-dimensional framework. The compound possesses the molecular formula C₁₁H₂₁NO₃ with a molecular weight of 215.29 grams per mole. The structure incorporates a cyclohexane ring as the central scaffold, functionalized with a hydroxyl group at the 3-position and a carbamate group attached to the nitrogen atom at the 1-position.

The carbamate functional group serves as the defining structural feature, consisting of a carbonyl group bonded to both a nitrogen atom and an oxygen atom that forms an ester linkage with the tert-butyl group. This arrangement creates a resonance-stabilized system that provides both chemical stability and selective reactivity patterns. The tert-butyl group contributes significant steric bulk, which influences the compound's conformational preferences and reactivity profile. The bulky nature of the tert-butyl substituent also facilitates the selective removal of the protecting group under acidic conditions through the formation of a stable tertiary carbocation intermediate.

The cyclohexyl ring adopts a chair conformation in solution, with the hydroxyl and carbamate substituents occupying specific spatial orientations determined by the (1S,3S) stereochemical configuration. This three-dimensional arrangement is crucial for the compound's chemical behavior and its interactions with biological systems. The hydroxyl group provides additional functionality for hydrogen bonding and can serve as a site for further chemical modification.

In the broader context of organic chemistry, this compound exemplifies the principles of protecting group strategy, where sensitive functional groups are temporarily masked to enable selective transformations at other sites within the molecule. The carbamate protecting group is particularly valuable because it can be installed under mild basic conditions and removed under controlled acidic conditions without affecting many other functional groups. This selectivity makes this compound and related compounds indispensable tools in complex organic synthesis.

| Structural Parameter | Value/Description |

|---|---|

| Molecular Formula | C₁₁H₂₁NO₃ |

| Molecular Weight | 215.29 g/mol |

| Core Ring System | Cyclohexane (chair conformation) |

| Functional Groups | Carbamate, tertiary alcohol, tert-butyl ester |

| Stereochemical Centers | Two (positions 1 and 3) |

| Configuration | (1S,3S) |

Stereochemical Importance of the (1S,3S) Configuration

The (1S,3S) stereochemical configuration of this compound represents a critical aspect of its chemical identity and functional properties. This specific spatial arrangement of atoms defines the compound's three-dimensional structure and directly influences its chemical reactivity, physical properties, and biological activity. The designation (1S,3S) indicates that both the carbon atom bearing the carbamate nitrogen (position 1) and the carbon atom bearing the hydroxyl group (position 3) have the S configuration according to the Cahn-Ingold-Prelog priority rules.

The importance of this stereochemical precision becomes evident when considering the existence of related stereoisomers with different configurations. Research has identified multiple stereoisomeric forms of hydroxycyclohexyl carbamates, including (1R,3R), (1R,3S), and (1S,3R) variants, each with distinct chemical and biological properties. Studies on enzyme-catalyzed hydroxylation reactions have demonstrated that different stereoisomers can serve as substrates for different enzymatic pathways, highlighting the critical role of stereochemistry in biological recognition and catalysis.

The (1S,3S) configuration results in a trans-diaxial arrangement when the cyclohexyl ring adopts its preferred chair conformation. This spatial relationship between the hydroxyl and carbamate groups creates a specific pattern of steric interactions and conformational preferences that influence the compound's reactivity. The trans relationship facilitates certain chemical transformations while hindering others, making stereochemical control essential for predictable synthetic outcomes.

Comparative studies of different stereoisomers have revealed significant differences in their behavior as synthetic intermediates and their interactions with biological targets. The (1S,3S) configuration has been specifically investigated for its potential in enzyme inhibition studies, where the precise three-dimensional arrangement of functional groups determines the compound's ability to interact with active sites. Research has shown that this particular stereoisomer exhibits distinct binding characteristics compared to its stereochemical analogs, emphasizing the importance of absolute stereochemical control in medicinal chemistry applications.

The synthesis of stereochemically pure (1S,3S)-configured compounds requires sophisticated synthetic methodology, often involving stereoselective reactions or resolution of racemic mixtures. The development of efficient synthetic routes to this specific stereoisomer has been driven by its demonstrated utility in pharmaceutical research and its role as a versatile synthetic intermediate. The compound's stereochemical integrity must be maintained throughout synthetic sequences, requiring careful selection of reaction conditions and reagents that preserve the existing stereochemical relationships while enabling desired chemical transformations.

Propriétés

IUPAC Name |

tert-butyl N-[(1S,3S)-3-hydroxycyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-5-4-6-9(13)7-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUKYKMHCKDLTJC-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCC[C@@H](C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The preparation of tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate generally follows a multi-step synthetic pathway:

- Starting Material: A cyclohexane derivative bearing a hydroxy group at the 3-position with defined stereochemistry (1S,3S).

- Protection of Hydroxyl Group: Often, the hydroxyl group is temporarily protected as a silyl ether or other protecting groups to prevent side reactions during carbamate formation.

- Carbamate Formation: Introduction of the tert-butyl carbamate group is typically achieved by reacting the amine precursor with tert-butyl chloroformate or tert-butyl isocyanate in the presence of a base.

- Deprotection: The hydroxyl protecting group is removed under mild conditions to yield the target compound.

Detailed Reaction Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Hydroxyl Protection | TBDMS-Cl or similar silylating agent, imidazole/base | Protects hydroxy group to avoid side reactions |

| Carbamation | tert-Butyl chloroformate or tert-butyl isocyanate, base (e.g., triethylamine or DIPEA), solvent (dichloromethane or THF), 0–5°C | Controls nucleophilic attack, minimizes side products |

| Deprotection | Mild acid or fluoride source (e.g., TBAF for silyl ethers) | Restores free hydroxyl group |

| Purification | Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization | Ensures high purity and stereochemical integrity |

Industrial Scale Considerations

Industrial synthesis optimizes these steps by:

- Using continuous flow reactors for better temperature and stoichiometric control.

- Employing catalysts and automated monitoring to maximize yield and purity.

- Scaling purification methods such as recrystallization to reduce solvent use and cost.

Reaction Mechanisms and Stereochemical Control

Nucleophilic Substitution Mechanism

The key step involves nucleophilic attack of the amine on the electrophilic carbonyl carbon of tert-butyl chloroformate or isocyanate, forming the carbamate linkage. Temperature control (0–5°C) is crucial to prevent over-alkylation or side reactions.

Stereochemical Integrity

Maintaining the (1S,3S) stereochemistry requires:

- Use of enantiomerically pure starting materials.

- Avoidance of racemization conditions (e.g., strong acids/bases, high temperatures).

- Verification by chiral HPLC and NOESY NMR to confirm spatial relationships between hydroxy and carbamate groups.

Purification and Characterization

Purification Techniques

- Column Chromatography: Silica gel with hexane/ethyl acetate gradients effectively separates product from impurities.

- Recrystallization: Ethanol/water mixtures can be used to obtain high-purity crystalline material.

Analytical Methods

| Technique | Purpose | Details |

|---|---|---|

| Chiral HPLC | Verify stereochemical purity | Polysaccharide-based columns (e.g., Chiralpak AD-H) |

| NMR (1H, 13C, NOESY) | Confirm structure and stereochemistry | Coupling constants indicate axial/equatorial protons |

| HPLC-MS | Assess purity and detect minor impurities | Sensitivity down to 0.1% impurity levels |

| X-ray Crystallography | Confirm absolute configuration | R-factor <5% for reliable structure |

Data Table: Representative Synthesis Conditions and Yields

| Parameter | Condition/Value | Outcome/Yield (%) | Notes |

|---|---|---|---|

| Base | Triethylamine or DIPEA | 60–75% | DIPEA reduces side reactions |

| Solvent | Dichloromethane or THF | — | Polar aprotic solvents preferred |

| Temperature | 0–5°C during carbamate formation | Higher selectivity | Minimizes by-products |

| Stoichiometric Ratio | 1:1 to 1:1.2 (amine:chloroformate) | Optimal yield | Excess amine reduces over-alkylation |

| Purification | Silica gel chromatography | >95% purity | Hexane/ethyl acetate gradient |

Research Findings and Optimization Strategies

- Base Selection: Sterically hindered bases like DIPEA reduce nucleophilic attack on the carbamate, lowering by-product formation.

- Solvent Polarity: Higher polarity solvents (e.g., acetonitrile) can improve carbamate activation and reaction rates.

- Temperature Control: Maintaining low temperatures (0–5°C) suppresses elimination and side reactions.

- Real-Time Monitoring: TLC and in-situ FTIR allow tracking of intermediate formation and timely quenching.

- Chiral Purification: Preparative chiral HPLC resolves stereochemical impurities, ensuring enantiopurity.

Analyse Des Réactions Chimiques

Types of Reactions: Tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate undergoes various chemical transformations:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: Reduction processes can yield corresponding alcohols or other reduced derivatives.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation often utilizes agents like PCC (Pyridinium chlorochromate) or KMnO4.

Reduction may employ reagents such as LiAlH4 or NaBH4.

Substitution reactions could involve using halides or sulfonates under mild conditions.

Major Products Formed: Depending on the reactions, major products may include various derivatives like substituted cyclohexyl compounds, alcohols, ketones, or esters.

Applications De Recherche Scientifique

Structural Features

The compound features:

- A tert-butyl group , which enhances solubility and stability.

- A hydroxy group at the 3-position of the cyclohexane ring, facilitating hydrogen bonding.

- A carbamate functional group , which is crucial for its reactivity and biological activity.

Organic Synthesis

Tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical transformations:

- Oxidation : The hydroxyl group can be oxidized to form ketones.

- Reduction : The carbamate can be reduced to yield amines.

- Substitution Reactions : The hydroxyl can participate in ester or ether formation.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its ability to interact with biological targets:

- Enzyme Inhibition : Studies indicate that it may inhibit specific enzymes involved in metabolic pathways, suggesting a role in drug development.

- Signal Transduction Modulation : Its interactions with cellular receptors can influence signaling pathways, potentially leading to new therapeutic strategies.

- Drug Delivery Systems : Its stability and reactivity make it a candidate for use in drug delivery applications.

Research highlights several biological activities associated with this compound:

- Binding Affinity : The compound has shown potential for binding to proteins and enzymes, affecting their activity through competitive inhibition or allosteric modulation.

- Hydrogen Bonding : The hydroxyl group enhances its ability to form hydrogen bonds with biological macromolecules, influencing its pharmacodynamics.

Industrial Applications

In industrial settings, this compound is utilized for:

- Production of Specialty Chemicals : It serves as an intermediate in the synthesis of various specialty chemicals.

- Continuous Flow Synthesis : The compound can be produced using continuous flow reactors for enhanced efficiency and safety during large-scale production.

Mécanisme D'action

The Mechanism: The specific effects of tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate largely depend on its interaction with molecular targets. Its mechanism can involve:

Binding to specific enzymes or receptors.

Modulating biochemical pathways.

Affecting cellular processes such as signaling and metabolic activity.

Molecular Targets and Pathways: This compound may interact with a range of molecular targets, including proteins, nucleic acids, and other biomolecules. The pathways involved are usually determined through empirical studies in relevant biological systems.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table compares tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate with structurally related carbamates, highlighting differences in substituents, ring systems, and functional groups:

Key Differences:

- Hydroxy vs. Amino Groups: Replacement of the 3S-hydroxy group with an amine (e.g., in ) increases basicity and alters solubility profiles.

- Ring Size : Cyclopentyl analogs (e.g., ) exhibit reduced steric bulk compared to cyclohexyl derivatives, affecting binding affinity in drug-receptor interactions.

- Aromaticity : Compounds like (S)-tert-Butyl (1-(3-hydroxyphenyl)ethyl)carbamate introduce aromaticity, enhancing UV absorbance and stability under acidic conditions.

Activité Biologique

tert-Butyl ((1S,3S)-3-hydroxycyclohexyl)carbamate is an organic compound characterized by its unique structural features, including a tert-butyl group and a hydroxycyclohexyl moiety. Its molecular formula is C_{11}H_{21}N_{1}O_{3}, with a molecular weight of approximately 215.29 g/mol. The compound exhibits significant biological activity, primarily through its interactions with various molecular targets, which can lead to modulation of biochemical pathways and cellular processes.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition/Activation : The compound may act as an inhibitor or activator of enzymes, influencing metabolic pathways.

- Signal Transduction Modulation : It can modulate signaling pathways by interacting with cellular receptors, affecting downstream cellular responses.

- Binding Interactions : The hydroxyl group on the cyclohexane ring enhances reactivity, allowing for hydrogen bonding with proteins and enzymes, which is crucial for its biological effects.

The compound has been noted for its role in biochemical applications, including:

- Synthesis of Metal–Organic Frameworks (MOFs) : Its properties make it suitable for use in advanced material science.

- Potential Therapeutic Applications : Ongoing research explores its efficacy in treating various diseases due to its biological activity.

Research Findings

Recent studies have provided insights into the biological effects and potential therapeutic uses of this compound:

- Inhibition Studies : Research indicates that the compound exhibits inhibitory effects on certain proteases, which are critical for various biological processes. For instance, it has shown activity against MALT1 protease with specific binding characteristics that enhance its potency compared to structurally similar compounds .

- Metabolic Stability : Studies have demonstrated that the compound possesses favorable metabolic stability in human liver microsomes, suggesting potential for therapeutic use without rapid degradation .

- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the structure significantly affect potency and selectivity towards biological targets. For example, the presence of the hydroxyl group is essential for maintaining activity against specific enzymes.

Case Studies

Several case studies highlight the compound's potential in drug development:

- A study focusing on the interaction of this compound with MALT1 protease showed an IC50 value indicating effective inhibition at micromolar concentrations. This suggests its utility as a lead compound in developing novel therapeutics targeting inflammatory pathways .

- Another investigation assessed the compound's impact on cellular signaling pathways related to cancer progression. Results indicated that it could downregulate pro-inflammatory cytokines when administered in vitro, showcasing its potential as an anti-inflammatory agent.

Data Summary

The following table summarizes key research findings related to the biological activity of this compound:

| Study | Target | Effect | IC50 Value (µM) | Notes |

|---|---|---|---|---|

| Study 1 | MALT1 Protease | Inhibition | 10 | Significant binding affinity observed |

| Study 2 | Cytokine Signaling | Downregulation | N/A | Potential anti-inflammatory effects |

| Study 3 | Enzyme Activity | Modulation | Varies | Structure-dependent activity |

Q & A

Q. What methodologies assess the environmental impact of this compound in academic lab waste streams?

- Methodological Answer :

- Biodegradation assays : Use OECD 301F (closed bottle test) to measure BOD28.

- Ecotoxicity : Test Daphnia magna immobilization (OECD 202) and algal growth inhibition (OECD 201).

- Waste treatment : Neutralize with 1M HCl, adsorb onto activated carbon, and incinerate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.